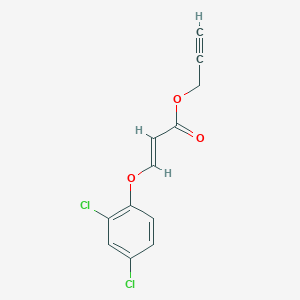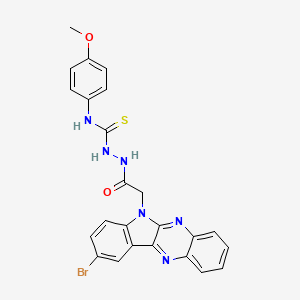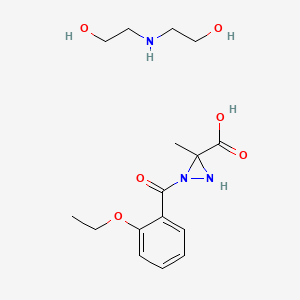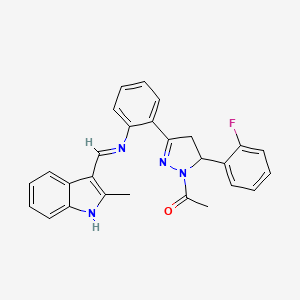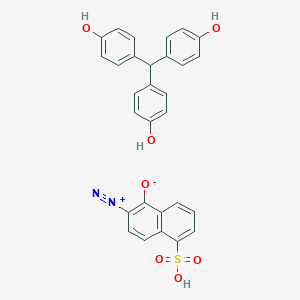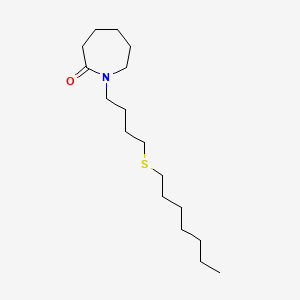
2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)-: is a chemical compound belonging to the class of azepinones. Azepinones are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a heptylthio group attached to the butyl side chain, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)- typically involves the following steps:
Formation of the Azepinone Ring: The initial step involves the cyclization of appropriate precursors to form the azepinone ring. This can be achieved through various cyclization reactions, such as the reaction of amines with cyclic anhydrides or lactones.
Introduction of the Heptylthio Group: The heptylthio group is introduced through a substitution reaction. This involves the reaction of the azepinone intermediate with a heptylthiol reagent under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the azepinone ring or the heptylthio group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the heptylthio group.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Bases and Catalysts: Bases like sodium hydroxide or catalysts such as palladium on carbon are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2H-Azepin-2-one, hexahydro-1-methyl-: This compound has a methyl group instead of the heptylthio group.
2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-: This compound contains a hydroxymethyl group.
2H-Azepin-2-one, hexahydro-4,4,6,6-tetramethyl-: This compound has multiple methyl groups attached to the ring.
Uniqueness
The presence of the heptylthio group in 2H-Azepin-2-one, hexahydro-1-(4-(heptylthio)butyl)- imparts unique chemical and physical properties, making it distinct from other azepinones
Properties
CAS No. |
108640-35-3 |
|---|---|
Molecular Formula |
C17H33NOS |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
1-(4-heptylsulfanylbutyl)azepan-2-one |
InChI |
InChI=1S/C17H33NOS/c1-2-3-4-5-10-15-20-16-11-9-14-18-13-8-6-7-12-17(18)19/h2-16H2,1H3 |
InChI Key |
KELJCSWPBKTQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCCCN1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
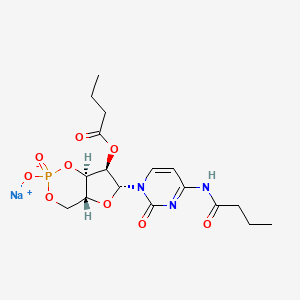

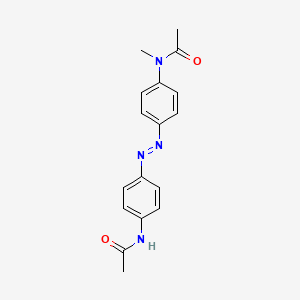
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

